D-Erythro-sphingosine(sulfate)
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Overview
Description
D-Erythro-sphingosine(sulfate): Erythrosphingosine , is a naturally occurring sphingolipid. It is a component of cell membranes and plays a crucial role in cell signaling pathways. This compound is known for its potent activity as a p32 kinase activator and PP2A agonist .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Erythro-sphingosine can be synthesized through a series of chemical reactions starting from simpler organic compounds
Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis processes to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: D-Erythro-sphingosine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of D-Erythro-sphingosine.
Substitution: Substitution reactions are employed to introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sphingosine-1-phosphate, ceramide.
Reduction Products: Reduced sphingosine derivatives.
Substitution Products: Sphingosine derivatives with different functional groups.
Scientific Research Applications
Chemistry: D-Erythro-sphingosine is used in the study of sphingolipid metabolism and cell signaling pathways. Biology: It is employed in research on cell growth, differentiation, and apoptosis. Medicine: D-Erythro-sphingosine has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders. Industry: It is used in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
D-Erythro-sphingosine exerts its effects by activating p32 kinase and PP2A phosphatase , which are involved in various cellular processes. The activation of these enzymes leads to the modulation of cell signaling pathways, influencing cell growth, differentiation, and survival.
Comparison with Similar Compounds
Sphingosine: A closely related compound with similar biological activities.
Ceramide: Another sphingolipid involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine with distinct biological functions.
Uniqueness: D-Erythro-sphingosine is unique in its potent activation of p32 kinase and its role as a PP2A agonist, distinguishing it from other sphingolipids.
Properties
Molecular Formula |
C14H31NO6S |
---|---|
Molecular Weight |
341.47 g/mol |
IUPAC Name |
(E,2S,3S)-2-aminotetradec-4-ene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C14H29NO2.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16;1-5(2,3)4/h10-11,13-14,16-17H,2-9,12,15H2,1H3;(H2,1,2,3,4)/b11-10+;/t13-,14-;/m0./s1 |
InChI Key |
QTMRJZVKBCQVOA-QTLXOMLRSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O.OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
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